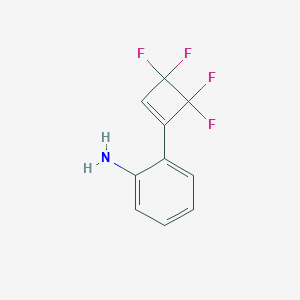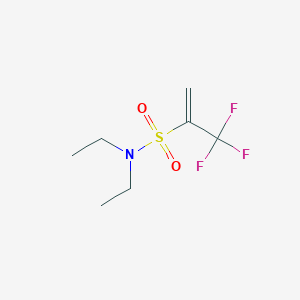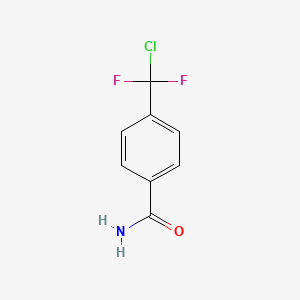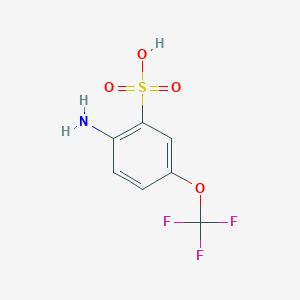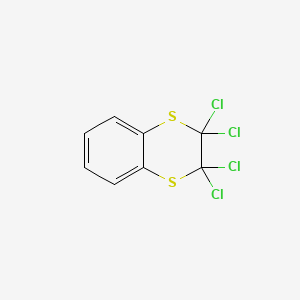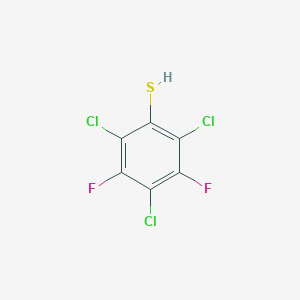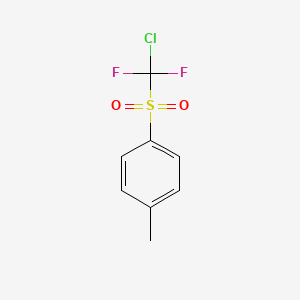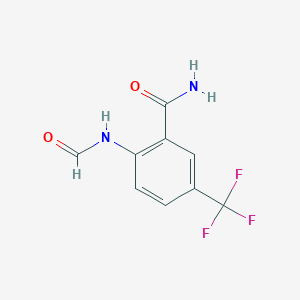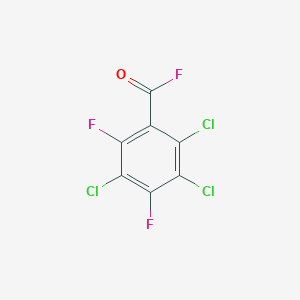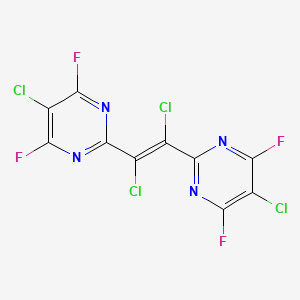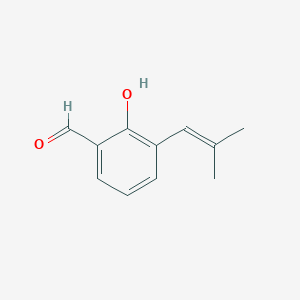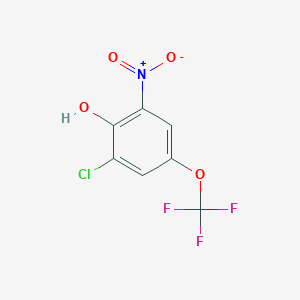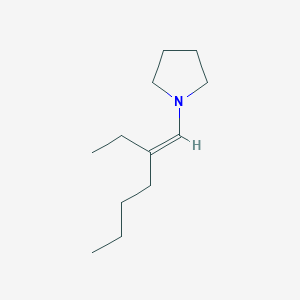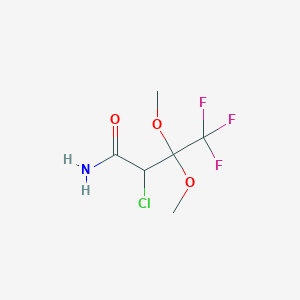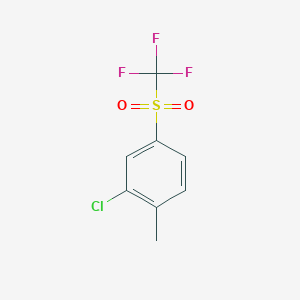
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H6ClF3O2S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, which also bears a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene typically involves the introduction of the trifluoromethylsulfonyl group onto a benzene ring. One common method is the radical trifluoromethylation of aromatic compounds. This process can be carried out using trifluoromethylsulfonyl chloride as a reagent, which reacts with the aromatic compound under specific conditions to introduce the trifluoromethylsulfonyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylsulfonyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Trifluoromethylsulfonyl Chloride: Used as a reagent for introducing the trifluoromethylsulfonyl group.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents such as chloroform and methanol are used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene has several scientific research applications:
Agrochemicals: The compound can be utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to modify the chemical properties of active ingredients.
Materials Science: It is used in the synthesis of materials with specific properties, such as increased stability and reactivity, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfonyl group. This group is highly electron-withdrawing, which influences the reactivity of the benzene ring and facilitates reactions such as nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl Chloride: Similar in structure but lacks the chlorine and methyl groups on the benzene ring.
3-Chloro-4-methylbenzenesulfonyl Chloride: Similar but does not contain the trifluoromethyl group.
4-Methylbenzenesulfonyl Chloride: Lacks both the chlorine and trifluoromethyl groups.
Uniqueness
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene is unique due to the combination of the trifluoromethylsulfonyl group with both chlorine and methyl substituents on the benzene ring. This unique combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-1-methyl-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUXTZVUNNVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
